Cas no 59595-94-7 (3-chloro-4-hydroxybenzoyl chloride)
3-chloro-4-hydroxybenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride, 3-chloro-4-hydroxy-
- BENZOYL CHLORIDE, 3-CHLORO-4-HYDROXY
- 3-chloro-4-hydroxybenzoyl chloride
- DTXSID501296845
- SCHEMBL4286582
- LCWGNQGMIMCZJP-UHFFFAOYSA-N
- 59595-94-7
-
- MDL: MFCD11169654
- Inchi: 1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H
- InChI Key: LCWGNQGMIMCZJP-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C1=CC=C(O)C(Cl)=C1
Computed Properties
- Exact Mass: 189.9588348Da
- Monoisotopic Mass: 189.9588348Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
3-chloro-4-hydroxybenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-186693-1.0g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 1.0g |
$492.0 | 2023-01-04 | |
| Enamine | BBV-186693-2.5g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
| Enamine | BBV-186693-5.0g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 5.0g |
$1291.0 | 2023-01-04 | |
| Enamine | BBV-186693-10.0g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 10.0g |
$1623.0 | 2023-01-04 | |
| Alichem | A014002577-250mg |
3-Chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A014002577-500mg |
3-Chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A014002577-1g |
3-Chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| Enamine | BBV-186693-1g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 1g |
$492.0 | 2023-10-29 | |
| Enamine | BBV-186693-5g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 5g |
$1291.0 | 2023-10-29 | |
| Enamine | BBV-186693-10g |
3-chloro-4-hydroxybenzoyl chloride |
59595-94-7 | 95% | 10g |
$1623.0 | 2023-10-29 |
3-chloro-4-hydroxybenzoyl chloride Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-chloro-4-hydroxybenzoyl chloride
Benzoyl Chloride, 3-Chloro-4-Hydroxy-
Benzoyl chloride, 3-chloro-4-hydroxy-, also known as 3-chloro-4-hydroxybenzoyl chloride and identified by the CAS number 59595-94-7, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of benzene, featuring a hydroxyl group (-OH) at the 4-position and a chlorine atom at the 3-position, along with a benzoyl chloride functional group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
The synthesis of 3-chloro-4-hydroxybenzoyl chloride typically involves multi-step reactions, often starting from chlorobenzoic acid derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the conversion of chlorobenzoic acids to their corresponding acid chlorides under mild conditions.
In terms of applications, 3-chloro-4-hydroxybenzoyl chloride is widely used as an intermediate in the pharmaceutical industry. Its hydroxyl group can be readily modified to introduce various functionalities, making it a key building block for drug development. For example, it has been employed in the synthesis of anti-inflammatory agents and antioxidants. The presence of both hydroxyl and chlorine groups also confers it with unique reactivity, enabling its use in Suzuki-Miyaura coupling reactions and other cross-coupling processes.
The agrochemical sector has also benefited from the use of 3-chloro-4-hydroxybenzoyl chloride. It serves as an intermediate in the production of herbicides and fungicides, where its chemical reactivity plays a crucial role in enhancing the efficacy of these compounds. Recent studies have focused on optimizing its role in such applications to improve bioavailability and reduce environmental impact.
In addition to its practical applications, 3-chloro-4-hydroxybenzoyl chloride has been a subject of extensive research in academic settings. Scientists are exploring its potential as a precursor for advanced materials, such as organic semiconductors and functional polymers. The compound's ability to form stable bonds with other organic molecules makes it an attractive candidate for these emerging technologies.
The handling and storage of 3-chloro-4-hydroxybenzoyl chloride require careful consideration due to its reactive nature. It is typically stored under inert conditions to prevent hydrolysis or oxidation. Safety protocols emphasize the use of appropriate personal protective equipment (PPE) when working with this compound to minimize exposure risks.
In conclusion, Benzoyl chloride, 3-chloro-4-hydroxy-, or CAS No. 59595-94-7, stands out as a critical intermediate in modern chemistry. Its diverse applications span pharmaceuticals, agrochemicals, and advanced materials research. With ongoing advancements in synthetic methods and application development, this compound continues to play a pivotal role in driving innovation across various industries.
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